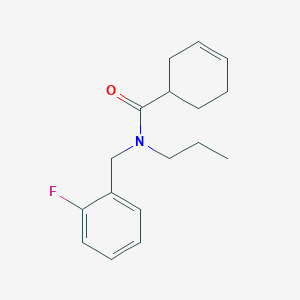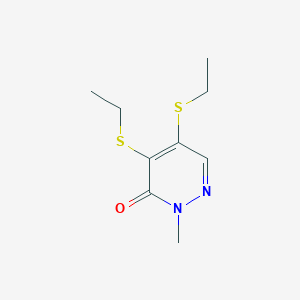![molecular formula C12H18ClN3O4S B5320813 N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide](/img/structure/B5320813.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been shown to inhibit the activity of several kinases, including Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).
Mecanismo De Acción
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide inhibits the activity of BTK and ITK by binding to the ATP-binding site of these kinases. This binding prevents the phosphorylation of downstream targets, which ultimately leads to the inhibition of cell proliferation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activation of B cells, T cells, and mast cells, which are important in the pathogenesis of autoimmune diseases and cancers. Additionally, it suppresses the production of cytokines, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK and ITK, which makes it a valuable tool for studying the role of these kinases in disease pathogenesis. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available for all researchers. Additionally, it may have off-target effects, which could impact the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide. One potential direction is the development of this compound as a therapeutic agent for autoimmune diseases and cancers. Several preclinical studies have demonstrated its efficacy in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another potential direction is the identification of new targets for this compound. Although BTK and ITK are the primary targets of this compound, it may have additional targets that have not yet been identified. Finally, there is a need for further studies to understand the mechanisms of action of this compound and to optimize its pharmacokinetic properties for clinical use.
In conclusion, this compound is a small molecule inhibitor that has shown significant promise for the treatment of autoimmune diseases and cancers. Its potent inhibitory activity against BTK and ITK makes it a valuable tool for studying the role of these kinases in disease pathogenesis. Although there are some limitations to its use in lab experiments, its low toxicity and good pharmacokinetic properties make it an attractive candidate for further research and development.
Métodos De Síntesis
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide involves several steps. The first step is the conversion of 2-chloro-4-nitroaniline to the corresponding amine by reduction with sodium dithionite. This amine is then reacted with 2,2-dimethyl-3-hydroxypropylamine to yield the corresponding secondary amine. The final step involves the reaction of the secondary amine with methanesulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory activity against BTK and ITK, which are important targets for the treatment of various autoimmune diseases and cancers. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells and suppress the production of cytokines in immune cells.
Propiedades
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)-2,2-dimethylpropyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O4S/c1-12(2,8-15-21(3,19)20)7-14-11-5-4-9(16(17)18)6-10(11)13/h4-6,14-15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAQVSJGAFWSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5320735.png)

![methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate](/img/structure/B5320748.png)
![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B5320754.png)

![N-1,3-benzodioxol-5-yl-2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5320766.png)

![N-[2-(benzyloxy)ethyl]-2-furamide](/img/structure/B5320784.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5320794.png)
![6-(methoxymethyl)-1-methyl-4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5320805.png)
![4-methoxy-3-methyl-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5320820.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(isopropylamino)pyrimidine-5-carboxamide](/img/structure/B5320824.png)
![8-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5320825.png)
